
Brometone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brometone, also known as 1,1,1-tribromo-2-methyl-2-propanol, is a chemical compound with the molecular formula C4H7Br3O. It is a brominated organic compound that has been studied for various applications in chemistry and medicine. The compound is characterized by its three bromine atoms attached to a central carbon atom, making it a highly brominated alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Brometone can be synthesized through the bromination of acetone in the presence of a brominating agent such as bromine or hydrobromic acid. The reaction typically involves the following steps:
Bromination of Acetone: Acetone is reacted with bromine in the presence of a catalyst, such as sulfuric acid, to form tribromoacetone.
Hydrolysis: The tribromoacetone is then hydrolyzed to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactors where acetone and bromine are continuously fed into the reactor. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves:
Continuous Bromination: Acetone and bromine are continuously fed into a reactor with a catalyst.
Separation and Purification: The reaction mixture is then separated, and this compound is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Brometone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form less brominated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Less brominated alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.
Medicine: Explored for its potential use in respiratory disorders as an expectorant.
Industry: Used in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of brometone involves its interaction with biological molecules through its bromine atoms. The bromine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes this compound a potential antimicrobial and enzyme inhibitor.
Molecular Targets and Pathways:
Proteins and Enzymes: this compound can bind to the active sites of enzymes, inhibiting their function.
Cell Membranes: The compound can disrupt cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Brometone is unique due to its high bromine content and its specific structure. Similar compounds include:
1,1,1-Tribromoethane: Another brominated compound with similar properties but different structure.
1,1,1-Tribromopropane: Similar in terms of bromine content but with a different carbon backbone.
Uniqueness: this compound’s structure allows it to undergo specific reactions and interact with biological molecules in ways that other brominated compounds may not. Its high bromine content also makes it particularly effective in applications requiring strong bromination.
Propriétés
Numéro CAS |
76-08-4 |
|---|---|
Formule moléculaire |
C4H7Br3O |
Poids moléculaire |
310.81 g/mol |
Nom IUPAC |
1,1,1-tribromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H7Br3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 |
Clé InChI |
JUGRTVJQTFZHOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(Br)(Br)Br)O |
Color/Form |
FINE WHITE CRYSTALS |
melting_point |
167-176 °C (CRYSTALS FROM DIL ALCOHOL); 169 °C (CRYSTALS FROM ETHER) |
Description physique |
White solid with a camphor-like odor; [HSDB] |
Solubilité |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER |
Pression de vapeur |
0.00111 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
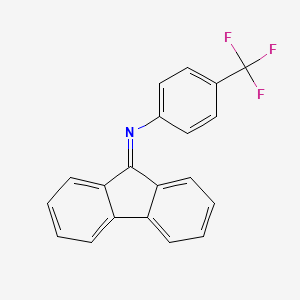
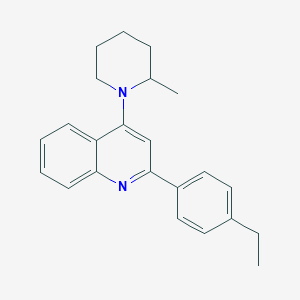

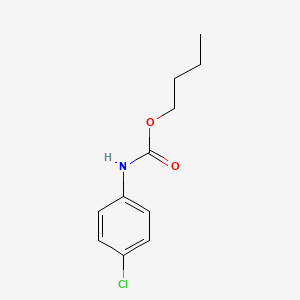
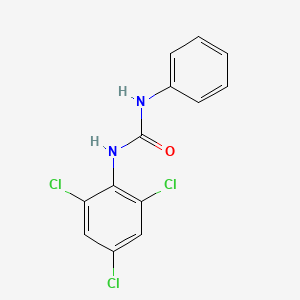
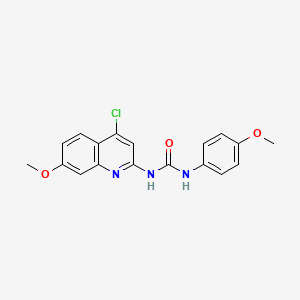
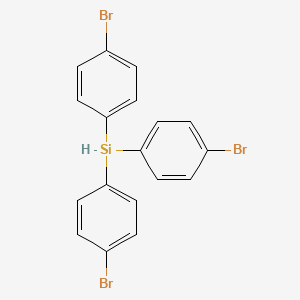
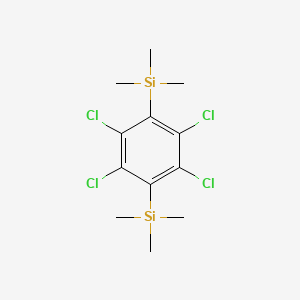
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
